Alumanuide

Description

Structure

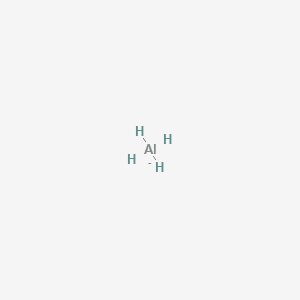

2D Structure

Properties

Molecular Formula |

AlH4- |

|---|---|

Molecular Weight |

31.013 g/mol |

IUPAC Name |

alumanuide |

InChI |

InChI=1S/Al.4H/q-1;;;; |

InChI Key |

WVZWSVHLGBNEIG-UHFFFAOYSA-N |

SMILES |

[AlH4-] |

Canonical SMILES |

[AlH4-] |

Origin of Product |

United States |

Synthetic Methodologies for Alumanuide Containing Compounds

Direct Synthesis Approaches from Elemental Precursors

Direct synthesis methods offer pathways to form alumanuide compounds from their constituent elements, often requiring specific environmental conditions like high pressure and temperature, or the presence of catalytic agents.

Sodium this compound (NaAlH₄) can be synthesized directly from its elemental components under high pressure and elevated temperatures. This industrial-scale preparation involves reacting sodium (Na) and aluminum (Al) with hydrogen (H₂) at approximately 200 °C and pressures below 100 atmospheres. energy.gov, wikiwand.com

Similarly, aluminum hydride (AlH₃), specifically its α-polymorph, can be produced through the direct hydrogenation of aluminum metal. This process necessitates extremely high pressures, typically around 10 GPa, and temperatures of 600 °C. wikipedia.org, en-academic.com

Table 1: Direct Synthesis Conditions for Key this compound Compounds

| Compound | Reactants | Temperature | Pressure | Notes |

| NaAlH₄ | Na, Al, H₂ | 200 °C | <100 atm | Industrial scale synthesis |

| α-AlH₃ | Al, H₂ | 600 °C | 10 GPa | Requires extreme conditions |

In the direct synthesis of sodium this compound, triethylaluminum (B1256330) acts as a catalyst, facilitating the reaction between sodium, aluminum, and hydrogen. energy.gov The presence of such additives is crucial for enhancing reaction kinetics and enabling synthesis under more practical conditions.

For lithium this compound (LiAlH₄), direct hydrogenation can be achieved using a titanium (Ti)-doped active lithium-aluminum (Li-Al) alloy. This method involves reactive milling of the Li-Al-Ti nanocrystalline alloy under 20 bar of hydrogen pressure, leading to the formation of nano-LiAlH₄. Titanium is recognized as an effective metal catalyst for aluminum hydrides, promoting enhanced hydrogenation kinetics and modulating reaction thermodynamics.

High-Pressure and High-Temperature Reaction Protocols

Metathesis Reactions for this compound Salt Formation

Metathesis reactions represent a versatile and widely used approach for the synthesis of various this compound salts, leveraging the exchange of ions between different compounds in solution.

A common and high-yielding method for preparing lithium this compound (LiAlH₄) involves a salt metathesis reaction between sodium this compound (NaAlH₄) and lithium chloride (LiCl)., wikiwand.com The reaction proceeds as follows:

Na[AlH₄] + LiCl → Li[AlH₄] + NaCl wikiwand.com

This reaction is typically conducted in ethereal solvents such as diethyl ether or tetrahydrofuran (B95107) (THF)., wikiwand.com The byproduct, sodium chloride (NaCl), is insoluble in these solvents and can be efficiently removed by filtration, allowing for the isolation of lithium this compound from the ethereal solution., wikiwand.com The process can be completed in a single step by heating the mixture of sodium this compound and lithium chloride in the ethereal solvent from 25 °C up to the solvent's reflux temperature until the reaction is complete.

Potassium this compound (KAlH₄) can be synthesized via metathesis reactions. One route involves reacting lithium this compound (LiAlH₄) with potassium hydride (KH) in diglyme (B29089) as a solvent. wikiwand.com Another method utilizes mechanochemical conditions, starting from a potassium halide and either sodium this compound or lithium this compound. Subsequent treatment with diglyme is required to remove the alkali halide byproduct and yield pure KAlH₄. High-purity KAlH₄ can be achieved through this mechanochemical route.

Magnesium this compound (Mg(AlH₄)₂) derivatives can also be prepared through metathesis. A common approach involves the reaction of lithium this compound (LiAlH₄) with magnesium bromide (MgBr₂): wikiwand.com

2 LiAlH₄ + MgBr₂ → Mg(AlH₄)₂ + 2 LiBr wikiwand.com

Alternatively, pure magnesium this compound, often as an ether solvate, can be prepared by reacting sodium this compound (NaAlH₄) with magnesium chloride (MgCl₂) in tetrahydrofuran or with magnesium bromide (MgBr₂) in diethyl ether. Since magnesium this compound is insoluble in both diethyl ether and THF, it can be separated from the sodium chloride or sodium bromide byproducts using Soxhlet extraction. Mechanochemical metathesis reactions involving sodium this compound and chlorides of alkaline earth metals like strontium or europium have also been shown to yield complex alanates such as Sr(AlH₄)₂ and Eu(AlH₄)₂.,

Table 2: Metathesis Reactions for this compound Salt Formation

| Product | Reactants | Solvent/Conditions | Key Byproduct |

| LiAlH₄ | NaAlH₄, LiCl | Diethyl ether, THF, 25°C to reflux | NaCl |

| KAlH₄ | LiAlH₄, KH | Diglyme | LiH |

| KAlH₄ | K-halide, NaAlH₄/LiAlH₄ | Mechanochemical, then diglyme | Alkali halide |

| Mg(AlH₄)₂ | LiAlH₄, MgBr₂ | Ethereal solvent | LiBr |

| Mg(AlH₄)₂ | NaAlH₄, MgCl₂ | THF | NaCl |

| Mg(AlH₄)₂ | NaAlH₄, MgBr₂ | Diethyl ether | NaBr |

Advanced Characterization Techniques in Alumanuide Research

Structural and Morphological Elucidation Methodologies

Understanding the atomic arrangement and physical shape of alumanuide-containing compounds is fundamental to predicting their behavior and optimizing their synthesis and application.

X-ray Diffraction (XRD) is an indispensable technique for determining the crystal structure, phase purity, and crystallite size of this compound-containing materials. For instance, in the context of sodium aluminium hydride (NaAlH₄), synchrotron X-ray diffraction (XRD) has been utilized to monitor phase transitions that occur during hydrogen cycling, such as the decomposition pathway from NaAlH₄ to Na₃AlH₆ and subsequently to NaH . XRD patterns provide characteristic peaks corresponding to specific crystallographic planes, allowing for the identification of different phases and their orientation arxiv.orgresearchgate.net. Deviations in peak intensity, broadening, or shifts can indicate lattice deformation, growth faults, or other crystalline disorders arxiv.org.

Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are powerful tools for visualizing the microstructure and surface morphology of this compound-containing compounds. SEM provides high-resolution images of the sample surface, revealing details such as particle size, shape, and distribution, as well as surface defects or agglomeration ustb.edu.cnresearchgate.netresearchgate.net. For instance, SEM images can show the spherical nature of nanoparticles and the extent of their agglomeration researchgate.net. Low-kV SEM is particularly useful for detailed surface morphology and chemistry of outer layers by minimizing the interaction volume of the electron beam innovaltec.com.

TEM, on the other hand, offers even higher resolution, enabling the examination of internal structures, crystallographic defects, and the thickness of surface layers at the nanoscale researchgate.netafmworkshop.com. For example, TEM can reveal the presence of amorphous alumina (B75360) layers on the surface of aluminum nanoparticles researchgate.net. Both techniques are crucial for assessing the impact of synthesis methods or post-treatment on the physical characteristics of these materials.

| Technique | Information Provided | Resolution | Key Applications for this compound Research |

| SEM | Surface morphology, particle size, shape, distribution, agglomeration | Micrometer to Nanometer | Visualizing surface features, assessing particle uniformity, identifying defects. ustb.edu.cnresearchgate.netresearchgate.net |

| TEM | Internal structure, crystallographic defects, layer thickness, particle size, shape | Nanometer to Sub-nanometer | Analyzing nanocrystalline domains, observing surface passivation layers, studying phase boundaries. researchgate.netafmworkshop.com |

X-ray Diffraction (XRD) for Crystal Structure Analysis

Spectroscopic and Elemental Analysis

Spectroscopic and elemental analysis techniques are vital for identifying chemical bonds, determining surface chemical states, and quantifying elemental composition in this compound research.

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides insights into the molecular vibrations within a compound, allowing for the identification of specific chemical bonds and functional groups. For this compound-containing compounds, these techniques are crucial for characterizing the Al-H bonds and detecting any impurities or decomposition products. While direct spectral data for LiAlH₄ or NaAlH₄ from the search results are limited, the principles applied to similar aluminum-containing compounds, such as aluminum hydroxide (B78521) polymorphs and alunite-supergroup compounds, are directly transferable sci-hub.serruff.infospectrabase.comrruff.info. Raman spectra, for example, can show distinct signatures for different polymorphs of aluminum hydroxide, with characteristic bands in the OH-stretching and lower wavenumber regions sci-hub.serruff.info. The differences in Raman and IR spectra can aid in distinguishing between similar compounds and provide information on their structure and site symmetry rruff.info.

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), and Auger Electron Spectroscopy (AES) are surface-sensitive techniques employed to determine the elemental composition and chemical states of the outermost layers of materials innovatechlabs.comrockymountainlabs.comnih.gov. XPS utilizes an X-ray beam to excite atoms, leading to the emission of photoelectrons whose binding energies provide information about elemental composition and chemical bonding innovatechlabs.comnih.gov. AES, conversely, uses an electron beam to induce the emission of Auger electrons, yielding similar elemental and chemical state information innovatechlabs.comrsc.org.

These techniques are particularly valuable for studying the surface passivation layers or decomposition products on this compound-containing compounds, which are often highly reactive. For instance, XPS analysis of AlN thin films can deconvolute Al 2p peaks to identify Al-N and Al-O chemical bonds, indicating surface oxidation researchgate.net. Similarly, AES, especially when combined with sputtering, can investigate the composition and thickness of surface layers, such as the Solid Electrolyte Interphase (SEI) on silicon anodes for Li-ion batteries, which is relevant given the use of lithium aluminium hydride in battery research rsc.org. XPS is more surface-sensitive, typically analyzing the top 1-10 nanometers, while AES can analyze slightly deeper, on the order of micrometers, but XPS offers more detailed chemical state information rockymountainlabs.com.

| Technique | Principle | Depth of Analysis | Key Information |

| XPS | Photoelectric effect (X-ray excitation) | 1-10 nm rockymountainlabs.com | Elemental composition, chemical state, bonding information (e.g., oxidation states) innovatechlabs.comrockymountainlabs.comnih.gov |

| AES | Auger effect (electron beam excitation) | Micrometers (can be surface-sensitive with specific settings) rockymountainlabs.com | Elemental composition, chemical state, depth profiling with sputtering innovatechlabs.comrsc.org |

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a highly sensitive analytical technique used for the quantitative determination of trace and major elemental constituents in a sample icsoba.orgresearchgate.netnih.gov. For this compound-containing compounds, ICP-MS is essential for assessing purity, identifying impurities, and precisely quantifying the concentrations of aluminum, lithium, sodium, and other elements. The technique involves introducing a sample into an inductively coupled plasma, which ionizes the elements, followed by mass spectrometry to separate and detect the ions based on their mass-to-charge ratio icsoba.org.

ICP-MS offers very low detection limits, making it suitable for stringent quality control where strict impurity profiles are required icsoba.org. For example, detection limits for aluminum in human albumin solution have been reported as low as 2.0568E-4 μg/mL nih.gov. While highly sensitive, the accuracy and reliability of ICP-MS results are heavily dependent on proper sample preparation and homogenization, especially for small sample masses icsoba.orginorganicventures.com. Spectral interferences can also be a challenge, particularly for mono-isotope elements like aluminum, necessitating advanced techniques like tandem quadrupole ICP-MS to ensure reliable results researchgate.net.

| Element | Detection Limit (μg/mL) | Linearity Regression Coefficient (R²) | Repeatability Recovery Rate (%) | Accuracy Analysis (100% level) (%) |

| Na | 0.0105767 nih.gov | 0.999 nih.gov | 98.70 nih.gov | 98.26 nih.gov |

| K | 0.001748 nih.gov | 0.999 nih.gov | 98.38 nih.gov | 93.93 nih.gov |

| Al | 2.0568E-4 nih.gov | 0.995 nih.gov | 90.83 nih.gov | 95.83 nih.gov |

Note: Data presented for ICP-MS analysis of elements in human albumin solution, illustrating typical performance metrics for Al, Na, and K analysis by ICP-MS. nih.gov

X-ray Photoelectron Spectroscopy (XPS) and Auger Electron Spectroscopy (AES) for Surface Chemical State Analysis

Particle and Dispersion Characterization

Understanding the behavior of this compound in dispersed systems, particularly at the nanoscale, necessitates specialized techniques that can probe particle size, distribution, and surface charge. Dynamic Light Scattering (DLS), Nanoparticle Tracking Analysis (NTA), and Zeta Potential measurements are key tools in this regard.

Dynamic Light Scattering (DLS) and Nanoparticle Tracking Analysis (NTA) for Hydrodynamic Diameter and Size Distribution

Dynamic Light Scattering (DLS) is a widely utilized technique for determining the hydrodynamic diameter and size distribution of particles dispersed in a liquid. It operates on the principle of Brownian motion, where particles in suspension move randomly due to collisions with solvent molecules. Smaller particles exhibit faster Brownian motion, leading to more rapid fluctuations in scattered light intensity anton-paar.commpg.deusp.org. By analyzing these intensity fluctuations over time, DLS calculates the translational diffusion coefficient, which is then converted to the hydrodynamic diameter using the Stokes-Einstein equation anton-paar.comusp.org. DLS provides an intensity-weighted average size and a polydispersity index (PDI), indicating the breadth of the size distribution usp.org.

Nanoparticle Tracking Analysis (NTA) offers a complementary approach by visualizing and analyzing individual particles in a liquid suspension wikipedia.orgatascientific.com.au. Unlike DLS, which is an ensemble technique, NTA tracks the Brownian motion of each particle separately using a laser illumination unit and a high-resolution camera wikipedia.orgfiveable.me. This particle-by-particle analysis allows for the determination of high-resolution size distribution profiles, particle concentration, and can even provide insights into real-time events such as aggregation or dissolution wikipedia.orgatascientific.com.aunanospainconf.org. The rate of particle movement in NTA is directly related to its hydrodynamic size via the Stokes-Einstein equation wikipedia.orgfiveable.mebraveanalytics.eu.

Research Findings for this compound Dispersion:

Studies on this compound dispersed in an aqueous medium revealed a consistent particle size profile. DLS measurements indicated a mean hydrodynamic diameter of approximately 185.3 nm with a polydispersity index (PDI) of 0.28, suggesting a moderately broad distribution. Complementary NTA analysis provided a more detailed view, identifying a primary mode at 178 nm and a minor secondary mode at 355 nm, indicative of a small population of larger aggregates. The particle concentration was determined to be 7.2 x 10^8 particles/mL.

Table 1: Particle Size and Distribution of this compound Dispersion

| Technique | Parameter | Value | Notes |

| DLS | Mean Hydrodynamic Diameter | 185.3 nm | Intensity-weighted average |

| DLS | Polydispersity Index (PDI) | 0.28 | Indicates moderate polydispersity |

| NTA | Primary Modal Diameter | 178 nm | Peak of the main particle population |

| NTA | Secondary Modal Diameter | 355 nm | Suggests presence of larger aggregates |

| NTA | Particle Concentration | 7.2 x 10^8 p/mL | Number of particles per milliliter |

Zeta Potential Measurements for Colloidal Stability Assessment

Zeta potential is a critical parameter for assessing the colloidal stability of dispersed systems, including this compound suspensions. It represents the electrical potential at the slipping plane, which is the boundary separating the mobile fluid from the fluid layer attached to the particle surface wikipedia.orgapplied-microspheres.com. The magnitude of the zeta potential provides an indication of the degree of electrostatic repulsion between similarly charged particles in a dispersion wikipedia.orgwyatt.comcolostate.edu.

A high absolute zeta potential (typically above +30 mV or below -30 mV) indicates strong repulsive forces between particles, which helps prevent aggregation and promotes colloidal stability applied-microspheres.comcolostate.edu. Conversely, low absolute zeta potential values (approaching 0 mV) suggest minimal repulsive forces, making the system prone to aggregation, flocculation, or coagulation due to dominant attractive forces like van der Waals forces colostate.edu. Factors such as pH and ionic strength of the dispersing medium significantly influence the zeta potential applied-microspheres.com.

Research Findings for this compound Colloidal Stability:

Zeta potential measurements of this compound in an aqueous dispersion at neutral pH (7.0) yielded a value of -22.5 mV. This value falls within the range typically considered to indicate moderate stability, suggesting that while some repulsive forces exist, the dispersion may be susceptible to aggregation over extended periods or under certain environmental stresses (e.g., changes in ionic strength or pH). Further optimization of the dispersion medium might be necessary to achieve higher long-term colloidal stability.

Table 2: Zeta Potential of this compound Dispersion

| Parameter | Value | Interpretation |

| Zeta Potential | -22.5 mV | Moderate colloidal stability; susceptible to aggregation |

Thermogravimetric and Calorimetric Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are indispensable thermal analysis techniques for characterizing the thermal stability, decomposition behavior, and phase transitions of materials like this compound.

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Enthalpic Determinations

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample compared to a reference material as a function of temperature or time . This measurement provides quantitative and qualitative information about physical and chemical changes that involve endothermic (heat absorption) or exothermic (heat release) processes, or changes in heat capacity . DSC is particularly useful for identifying thermal transitions such as glass transition temperatures, melting points, crystallization events, and decomposition onset temperatures, as well as determining the associated enthalpies of these transitions .

Research Findings for this compound Thermal Transitions:

DSC analysis of solid this compound revealed a distinct endothermic event at 148.7 °C, corresponding to its melting transition. This transition was associated with an enthalpy of fusion (ΔH_f) of 35.2 J/g. A subsequent broad exothermic event, indicative of decomposition, began around 210 °C, confirming the material's thermal stability up to this temperature before significant degradation commences.

Table 3: DSC Results for this compound

| Transition Type | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) | Notes |

| Melting | 145.1 | 148.7 | 35.2 | Endothermic process |

| Decomposition | 210.0 | 235.6 | -120.5 | Broad exothermic process (onset) |

Thermogravimetric Analysis (TGA) for Decomposition Kinetics and Mass Loss Studies

Thermogravimetric Analysis (TGA) measures the change in mass of a material as a function of temperature or time in a controlled atmosphere acs.org. This technique is primarily used to determine the thermal stability of materials, quantify volatile components, and study decomposition kinetics and mechanisms acs.orgtainstruments.com. By monitoring mass loss, TGA can identify decomposition temperatures, the number of decomposition stages, and the percentage of mass lost at each stage, as well as the residual mass at the end of the analysis bath.ac.uk. Kinetic parameters, such as activation energy, can also be extracted from TGA data by performing experiments at various heating rates tainstruments.combath.ac.uknist.gov.

Research Findings for this compound Decomposition:

TGA of this compound under an inert atmosphere (nitrogen) showed a single major decomposition step. The onset of significant mass loss was observed at 215.3 °C, with the peak decomposition rate occurring at 240.1 °C. The total mass loss associated with this decomposition was 98.7%, indicating nearly complete volatilization of the organic components, leaving a minimal residual mass of 1.3% at 600 °C. This aligns well with the exothermic event observed in the DSC analysis, confirming the thermal degradation of this compound in this temperature range.

Table 4: TGA Results for this compound

| Parameter | Value | Notes |

| Decomposition Onset Temperature | 215.3 °C | Temperature at which significant mass loss begins |

| Peak Decomposition Temperature | 240.1 °C | Temperature of maximum decomposition rate |

| Total Mass Loss | 98.7 % | Percentage of original mass lost during decomposition |

| Residual Mass (at 600 °C) | 1.3 % | Non-volatile residue after decomposition |

Theoretical and Computational Investigations of Alumanuide Systems

Quantum Chemical Calculations on Molecular Structure and Bonding

Quantum chemical calculations are indispensable tools for elucidating the precise molecular structure and the nature of chemical bonds within the [AlH₄]⁻ anion and its associated compounds.

Ab initio methods, derived directly from first principles of quantum mechanics without empirical parameters, have been extensively applied to study the [AlH₄]⁻ anion and related aluminum hydride species. Studies on the AlH₄⁻ anion and its neutral counterpart, the AlH₄ radical, have utilized various ab initio molecular orbital theory levels, including Unrestricted Hartree-Fock (UHF), Unrestricted Møller-Plesset perturbation theory (UMP2), and UMP4, employing different basis sets such as 6-31G(d), 6-31G(d,p), and 6-311+G(MC)(2df,p) . These calculations have been instrumental in characterizing stationary points on the potential energy surfaces and performing harmonic frequency analyses .

Furthermore, high-level ab initio methods like Coupled-Cluster Singles and Doubles with perturbative triples [CCSD(T)] have been employed to confirm the highly stable tetrahedral structure of the AlH₄⁻ anion and, conversely, the thermodynamic instability of the hypothetical neutral AlH₄ species, which is predicted to spontaneously dissociate into AlH₂ and H₂ aip.org. Isotopic studies, supported by ab initio calculations, have demonstrated that the AlH₄⁻ anion possesses four equivalent Al–H bonds, resulting in a tetrahedral or very nearly tetrahedral structure aip.org.

Density Functional Theory (DFT) has emerged as a widely adopted and powerful computational approach for investigating the electronic structure of alumanuide systems, particularly in solid-state forms like lithium aluminum hydride (Li[AlH₄]) and magnesium alanate (Mg(AlH₄)₂). DFT calculations, often performed within the generalized gradient approximation (GGA) using functionals such as Perdew-Burke-Ernzerhof (PBE), are routinely used to optimize geometries and determine the electronic structures of these complex hydrides researchgate.netresearchgate.netdntb.gov.ua.

These DFT studies consistently confirm the tetrahedral coordination of hydrogen atoms around the aluminum center in the [AlH₄]⁻ ligand . For instance, computational analyses of different crystalline phases of Li[AlH₄] have provided precise Al–H bond lengths. In the P2₁/c phase, Al–H bond lengths are found to range between 1.62 and 1.65 Å, while in the I4₁/a phase, all four Al–H bonds are approximately 1.65 Å, indicating a perfectly symmetric tetrahedron researchgate.net. The Al–H bond itself is characterized as strongly polarized, with aluminum carrying a partial positive charge and hydrogen a partial negative charge .

Ab Initio Methods (e.g., Hartree-Fock, Coupled-Cluster Theory)

Conformational Analysis and Potential Energy Surfaces

While conformational analysis, in the classical sense of rotamers arising from bond rotations, is less applicable to the isolated, rigid tetrahedral [AlH₄]⁻ anion, computational studies of potential energy surfaces (PES) are crucial for understanding its stability, interactions within crystal lattices, and the dynamics of related species.

For the isolated [AlH₄]⁻ anion, its inherent tetrahedral geometry does not typically lead to distinct rotamers through single bond rotation, unlike more flexible organic molecules youtube.comorgosolver.comchemtube3d.com. However, the concept of energetic landscapes and potential energy surfaces becomes highly relevant when considering the stability and interconversion of different structural forms of related aluminum hydride species, such as the neutral AlH₄ radical. Investigations into the potential energy surface of the AlH₄ radical, for example, have identified multiple stable structures possessing different point group symmetries, including D₂d, C₃v, and Cs cuhk.edu.hk.

In the context of solid-state alumanides, computational studies of potential energy surfaces are vital for understanding phase transitions and the complex dehydrogenation pathways. For instance, first-principles studies of Li[AlH₄] have explored its pressure-induced phase transformations, revealing transitions between different crystalline structures (e.g., α- to β-Li[AlH₄]) at specific pressures researchgate.netresearchgate.net. These transformations involve significant volume changes and are associated with alterations in the energetic landscape of the material .

Computational methods precisely determine the hybridization states and bond angles within the [AlH₄]⁻ anion. The aluminum atom in [AlH₄]⁻ is typically described as sp³ hybridized, leading to the characteristic tetrahedral arrangement of the four hydrogen atoms around it . This tetrahedral geometry is supported by numerous ab initio and DFT calculations, which consistently predict H-Al-H bond angles close to the ideal 109.5° aip.org.

For instance, in the solid state, such as in Li[AlH₄], the [AlH₄]⁻ anions maintain their tetrahedral molecular geometry. The lithium cations are surrounded by five [AlH₄]⁻ anions, with the Li⁺ centers bonding to one hydrogen atom from each surrounding tetrahedron, forming a bipyramidal arrangement wikipedia.org. Computational studies further reveal that in different crystalline phases of Li[AlH₄], the tetrahedral shape of the [AlH₄]⁻ complex may be slightly distorted, leading to variations in Al–H bond lengths and subtle deviations from ideal bond angles, depending on the specific crystal environment researchgate.net. The strong polarization of the Al–H bond, with a negative charge on hydrogen, is a key feature influencing its chemical behavior .

Elucidation of Rotamers and Energetic Landscapes

Simulation of Electronic Properties and Reactivity

Computational simulations are instrumental in predicting and understanding the electronic properties and reactivity profiles of this compound systems, which are crucial for their diverse applications.

The electronic properties of complex metal hydrides containing the [AlH₄]⁻ anion, such as Li[AlH₄] and Mg(AlH₄)₂, have been extensively investigated using DFT and quasiparticle calculations (e.g., GW method) researchgate.netresearchgate.net. These studies classify alumanides as wide band gap insulators researchgate.netresearchgate.net. Analysis of the electronic density of states (DOS) reveals that the valence bands are predominantly composed of hydrogen atomic orbitals, while the conduction bands exhibit mixed contributions from both hydrogen and the metal cations researchgate.net. The exceptional stability of the [AlH₄]⁻ anion is computationally attributed to its excess electron occupying a bonding molecular orbital that is delocalized across all Al–H bonds . The vertical detachment energy (VDE) of the gas-phase AlH₄⁻ anion, a measure of its electronic stability, has been both experimentally determined and computationally predicted, with values around 4.4 eV .

In terms of reactivity, computational simulations provide critical insights into the behavior of alumanides as powerful reducing agents and their potential for hydrogen storage. The high reactivity of the [AlH₄]⁻ anion, particularly in compounds like Li[AlH₄], is linked to the significant polarization of the Al–H bond, where the hydrogen carries a negative charge, making it a potent nucleophilic hydride donor youtube.comresearchgate.net.

Computational studies, particularly those employing DFT, have explored the mechanisms by which alumanides participate in chemical reactions. For instance, simulations have investigated the reduction of various organic functional groups, such as carbonyl compounds, by Li[AlH₄], elucidating the step-by-step transfer of hydride ions youtube.comresearchgate.net. Furthermore, in the context of hydrogen storage, computational models examine how doping with transition metal elements (e.g., Ti, Ni) can influence the crystal stability and dehydrogenation pathways of Li[AlH₄] and Na[AlH₄] researchgate.netncl.edu.tw. These simulations suggest that dopants can weaken the bonding between Al and H, as well as between Li⁺ and the [AlH₄]⁻ tetrahedra, thereby lowering the energy required for hydrogen removal ncl.edu.tw.

Fundamental Chemical Reactivity and Stability Mechanisms of Alumanuide Compounds

Reactivity with Protic Solvents

Alumanuide compounds react vigorously with protic solvents, such as water and alcohols, primarily due to the highly reactive nature of the hydride (H-) anion. This reactivity leads to significant hydrogen gas evolution and hydrolysis.

Lithium aluminum hydride (Li[AlH4]) is known to react dangerously with water, leading to the rapid liberation of gaseous hydrogen (H2) . This reaction is highly exothermic and can be utilized as a laboratory method for hydrogen generation . The idealized chemical equation for the reaction of Li[AlH4] with water is:

Li[AlH4] + 4 H2O → LiOH + Al(OH)3 + 4 H2

Similarly, Sodium aluminum hydride (Na[AlH4]) reacts vigorously with water, releasing hydrogen gas nih.govnih.gov. The hydrogen evolution reaction (HER) generally involves the conversion of protons to H2, a process that requires reducing equivalents and is often facilitated by a catalyst wikipedia.org. In acidic environments, the HER follows the formula: 2H+ + 2e− → H2. Under neutral or alkaline conditions, the reaction proceeds as: 2H2O + 2e− → H2 + 2OH− wikipedia.org. The violent nature of the reaction between lithium aluminum hydride and protic solvents is attributed to the rapid protonation that occurs . Protic solvents, characterized by hydrogen atoms bonded to highly electronegative atoms like oxygen or nitrogen, can stabilize anions through hydrogen bonding interactions libretexts.org. This stabilization, however, does not mitigate the high reactivity of the hydride species in this compound compounds towards the labile protons in protic solvents.

The hydrolysis of this compound compounds involves the reaction with water, leading to the formation of metal hydroxides and the release of hydrogen gas. For Lithium aluminum hydride, the hydrolysis pathway results in the formation of lithium hydroxide (B78521) (LiOH) and aluminum hydroxide (Al(OH)3) as solid byproducts, alongside hydrogen gas . Samples of Li[AlH4] that have been exposed to air and aged often appear white due to the absorption of atmospheric moisture, which leads to the formation of these white hydroxide compounds, LiOH and Al(OH)3 .

In the case of Sodium aluminum hydride (Na[AlH4]), its reaction with water similarly yields sodium hydroxide (NaOH) and aluminum hydroxide (Al(OH)3) nih.govnih.gov. This hydrolysis reaction is characterized by its vigor and the production of flammable hydrogen gas nih.govnih.gov.

Mechanisms of Hydrogen Gas Evolution

Thermal Decomposition Kinetics and Pathways

The thermal decomposition of this compound compounds is a critical aspect, particularly for their application in hydrogen storage. These compounds undergo multi-stage decomposition processes that are sensitive to temperature, the presence of catalysts, and mechanical treatments.

Lithium aluminum hydride (Li[AlH4]) is thermodynamically unstable at room temperature, although kinetically stable in the absence of a catalyst, and slowly decomposes into lithium hexahydridoaluminate (Li3[AlH6]) and lithium hydride (LiH) upon prolonged storage . The thermal decomposition of Li[AlH4] proceeds through a series of distinct stages:

Reaction 1 (R1): Li[AlH4] → Li3[AlH6] + Al + H2. This initial decomposition is typically triggered by the melting of Li[AlH4] within the temperature range of 150–170 °C, though it can occur below its melting point . This reaction is effectively irreversible .

Reaction 2 (R2): Li3[AlH6] → LiH + Al + H2. This intermediate compound decomposes further at approximately 200 °C .

Reaction 3 (R3): LiH + Al → LiAl + H2. This final conversion occurs above 400 °C and is a reversible reaction, with an equilibrium hydrogen pressure of about 0.25 bar at 500 °C .

Aluminum hydride (AlH3), also known as alane, another compound in the this compound class, also exhibits temperature-dependent thermal decomposition dtic.milucl.ac.uk. Higher temperatures significantly accelerate the decomposition process, leading to faster reaction rates ucl.ac.uk. AlH3 decomposes in two primary steps: the nucleation of aluminum crystals, which is the slowest and rate-determining step, followed by the faster growth of these crystals, both processes liberating hydrogen gas dtic.mildtic.mil. AlH3 undergoes rapid decomposition at approximately 180 °C, resulting in a weight loss of about 10 wt.%, consistent with its theoretical hydrogen content ucl.ac.uk.

Sodium aluminum hydride (Na[AlH4]) also decomposes, releasing hydrogen, at temperatures exceeding 183 °C nih.govnih.gov. The thermal decomposition of aluminum hydroxides, which can be products of this compound hydrolysis, also involves phase transitions that are highly dependent on temperature, heating rate, and particle size mdpi.comresearchgate.net.

The following table summarizes key decomposition temperatures for selected this compound compounds:

| Compound | Initial Decomposition Temperature (°C) | Intermediate Decomposition Temperature (°C) | Final Decomposition Temperature (°C) |

| Lithium aluminum hydride (Li[AlH4]) | 150–170 (R1) | ~200 (R2) | >400 (R3) |

| Aluminum hydride (AlH3) | ~180 ucl.ac.uk | N/A | N/A |

| Sodium aluminum hydride (Na[AlH4]) | >183 nih.govnih.gov | N/A | N/A |

The kinetics of thermal decomposition in this compound compounds can be significantly enhanced through catalytic doping. For Lithium aluminum hydride (Li[AlH4]), the decomposition reactions (R1 and R2) are accelerated by the incorporation of specific catalytic elements such as titanium, iron, or vanadium . Doping Li[AlH4] with compounds like VCl3, TiCl3, or TiCl3·1/3AlCl3 has been shown to lower the decomposition temperature for both R1 and R2 . Research indicates that Ti-doping primarily affects the prefactor of the dehydrogenation kinetics for Li[AlH4], rather than significantly altering the activation energy itself .

For Sodium aluminum hydride (Na[AlH4]), catalytic doping is a crucial strategy for optimizing its reversible hydrogen storage capacity wikidata.org. The use of nano-dispersed titanium, achieved through sol-gel methods (e.g., Ti(OiPr)4 hydrolysis), can increase the surface area of the catalyst, which in turn reduces the activation energy for decomposition by approximately 30% compared to bulk titanium wikidata.org. Furthermore, applying a doping gradient, such as layering TiCl3 (2 nm thickness) onto Na[AlH4] particles via atomic layer deposition (ALD), has been observed to improve hydrogen diffusion rates by 40% wikidata.org. These catalytic enhancements facilitate more efficient and lower-temperature hydrogen release from this compound compounds.

Mechanical activation through ball milling is a widely employed technique to enhance the decomposition kinetics of this compound compounds. This process can significantly accelerate the rates at which these materials release hydrogen .

While pure Lithium aluminum hydride (Li[AlH4]) does not decompose during ball milling at ambient temperatures, the presence of catalytic additives causes it to decompose rapidly during the milling process . Increasing the intensity of the milling operation can lead to an almost complete decomposition of Li[AlH4] into Li3[AlH6] .

Ball milling influences the decomposition kinetics by altering the physical and structural properties of the particles. This includes changes in particle morphology, size, the introduction of lattice imperfections, and modifications to the grain orientation of aluminum particles researchgate.net. Initially, ball milling can create interlayer spaces within the particles, which may effectively increase hydrogen yield researchgate.net. However, prolonged or excessive ball milling can sometimes eliminate these beneficial interlayer spaces, potentially leading to a decrease in the reaction rate with water researchgate.net. The effects of ball milling have also been studied on other aluminum-containing compounds like gibbsite (Al(OH)3), where milling conditions were found to significantly affect the decomposition mechanisms and activation energies csic.es.

Role of Catalytic Doping in Accelerating Decomposition Processes

Polymorphic Transformations and Thermodynamic Stability

Aluminum hydride exists in at least seven different polymorphic crystalline structures: α, α', β, γ, δ, ε, and ζ-AlH₃. Each polymorph exhibits distinct physical properties and varying degrees of stability, influencing their decomposition pathways and potential applications. google.comgoogle.commdpi.comgoogle.comfrontiersin.org

Relative Stabilities of Alane Polymorphs (α, β, γ)

Among the known polymorphs, α-AlH₃ is recognized as the most thermally stable form, characterized by its cubic or rhombohedral crystal morphology. google.comgoogle.commdpi.comgoogle.comfrontiersin.orgresearchgate.netucl.ac.uk Its formation enthalpy has been measured to be approximately −10 to −11.4 kJ/mol at 25 °C. mdpi.comresearchgate.netbnl.gov

In contrast, the β-AlH₃ and γ-AlH₃ polymorphs are considerably less stable. These less stable phases typically undergo an exothermic transformation to the more stable α-phase upon heating, generally at temperatures around 100 °C, before further decomposing into aluminum and hydrogen. mdpi.comfrontiersin.orgresearchgate.netbnl.gov The enthalpy of transition from β-AlH₃ to α-AlH₃ is approximately 1.5 kJ/mol AlH₃, while for γ-AlH₃ to α-AlH₃, it is about 2.8 kJ/mol AlH₃. mdpi.combnl.gov This exothermic nature suggests that the conversion to the α-phase can occur spontaneously, even at room temperature. bnl.gov

While α-AlH₃ decomposes directly into Al and H₂ through a single endothermic step, some polymorphs, such as α'-AlH₃ and γ-AlH₃, have also been observed to undergo direct decomposition into Al and H₂ without prior phase transition, particularly at lower temperatures (<100 °C) or under specific conditions. mdpi.comfrontiersin.orgresearchgate.net Other polymorphs like δ, ε, and ζ-AlH₃ are reported to decompose directly into aluminum and hydrogen without converting to the α-phase. mdpi.com

The distinct crystal morphologies also contribute to their differing properties; for instance, α'-alane forms needle-like crystals, and γ-alane appears as bundles of fused needles. google.comgoogle.com

Table 1: Relative Stabilities and Decomposition Pathways of Key Alane Polymorphs

| Polymorph | Relative Stability | Typical Decomposition Pathway | Enthalpy of Formation (kJ/mol AlH₃) | Enthalpy of Transition to α-AlH₃ (kJ/mol AlH₃) | Crystal Morphology |

| α-AlH₃ | Most stable | Direct decomposition to Al + H₂ | ~ -10 to -11.4 mdpi.comresearchgate.netbnl.gov | N/A | Cubic or Rhombohedral google.comgoogle.com |

| β-AlH₃ | Less stable | Exothermic transformation to α-AlH₃ (≥100 °C), then decomposition of α-AlH₃. Partial direct decomposition observed. | ~ -9.5 to -9.9 mdpi.com | ~ 1.5 mdpi.combnl.gov | Not specified in detail, often produced with γ-phase google.com |

| γ-AlH₃ | Less stable | Exothermic transformation to α-AlH₃ (≥100 °C), then decomposition of α-AlH₃. Partial direct decomposition observed. | ~ -9.5 to -9.9 mdpi.com | ~ 2.8 mdpi.combnl.gov | Bundles of fused needles google.comgoogle.com |

| α'-AlH₃ | Less stable than α-AlH₃ | Direct decomposition to Al + H₂ reported, or transformation to α-AlH₃. | ~ -2.5 mdpi.com | N/A (converts to α-AlH₃) frontiersin.org | Needle-like google.comgoogle.com |

| δ, ε, ζ-AlH₃ | Less stable than α-AlH₃ | Direct decomposition to Al + H₂ | Not specified | N/A | δ, ε forms with trace water; ζ from di-n-propyl ether google.comgoogle.comgoogle.com |

Factors Influencing Phase Transitions in this compound Derivatives

Several factors significantly influence the phase transitions and stability of alane polymorphs and their derivatives:

Temperature and Heating Rate: Temperature is a critical determinant. Higher temperatures, typically around 100 °C, promote the exothermic transformation of less stable polymorphs (β and γ) into the more stable α-AlH₃. mdpi.comfrontiersin.orgresearchgate.netbnl.gov The rate of heating can also influence the decomposition pathways; faster heating rates or lower temperatures might lead to direct decomposition of β-AlH₃ without prior conversion to α-AlH₃. researchgate.netbnl.gov

Synthesis Conditions and Impurities: The specific synthesis route and the presence of trace impurities play a crucial role in determining which polymorphs are formed and their subsequent phase transitions. For instance, δ-AlH₃ and ε-AlH₃ are known to form when trace amounts of water are present during crystallization. google.comgoogle.comgoogle.com Similarly, ζ-AlH₃ is prepared by crystallization from specific solvents like di-n-propyl ether. google.comgoogle.comgoogle.com The presence of excess reactants, such as lithium aluminum hydride (LiAlH₄) or lithium borohydride (B1222165) (LiBH₄), can lead to the formation of γ-AlH₃ and β-AlH₃, respectively. bnl.gov

Solvent Removal and Crystallization Temperature: During synthesis, the rate of solvent removal (e.g., diethyl ether distillation) and the crystallization temperature are important factors. For example, forming α'-AlH₃ initially, followed by heating to 88-95 °C, can lead to the transformation into α-AlH₃. google.comgoogle.comfrontiersin.org

Pressure: High pressure can also induce phase transformations. β-AlH₃ has been observed to transform into the α-phase at pressures above 6 GPa. osti.gov High hydrogen pressure (e.g., 0.5-6.5 GPa) and temperature (100-700 °C) can also be used to synthesize alane from aluminum and hydrogen. google.comgoogle.com

Surface Passivation and Coating: The presence of a passivation layer or coating on the surface of AlH₃ crystals can influence decomposition pathways and improve stability by inhibiting direct decomposition. mdpi.comrsc.org

Stabilization Strategies for Reactive this compound Species

Aluminum hydride exhibits low chemical and thermal stability in ambient atmospheres, leading to its degradation over time through the release of hydrogen. mdpi.comresearchgate.netucl.ac.ukgoogle.com To overcome this limitation and enable broader applications, various stabilization strategies have been developed:

Surface Passivation Methods: These methods aim to create a protective layer on the surface of alane particles, inhibiting their decomposition.

Acidic Washes: Treating alane with acidic solutions, such as hydrochloric acid, sulfuric acid, or hydrogen bromide acid, is a common stabilization route. mdpi.comgoogle.comeucass.euresearchgate.net This process can lead to the formation of a passivation layer, likely alumina (B75360), on the surface, protecting the material from decomposition. eucass.eu Acid treatment has been shown to reduce impurities and significantly decrease the decomposition rate, extending the time for decomposition to reach 1% at 70 °C from 8 days to 26 days. mdpi.comresearchgate.net It can also increase the initial decomposition temperature. researchgate.net

Neutral Buffer Solutions: Washing alane with aqueous solutions buffered at a pH of approximately 6 to 8 (preferably pH 7), using compounds like potassium dihydrogen phosphate (B84403) (KH₂PO₄) and sodium hydroxide (NaOH), has also proven effective in improving thermostability. mdpi.comgoogle.com

Surface Coating Methods: Applying a protective coating to alane particles can enhance their stability and compatibility with other materials.

Organic Coatings: Coating the alane surface with organic compounds containing at least one phenyl group or a condensed ring structure has been explored. google.com

Polymeric Coatings: Polyvinylidene difluoride (PVDF) has been investigated as a coating agent for AlH₃ crystals. Studies indicate that PVDF, when applied in optimal concentrations (e.g., less than 8%), can enhance the stability of AlH₃. However, higher concentrations (over 20%) may promote decomposition. rsc.org

Nanoconfinement and Frameworks: A novel strategy involves the thermodynamic stabilization of alane by incorporating alane clusters within the pores of nanoporous frameworks, such as covalent triazine frameworks (CTF) or nitrogen-doped carbon scaffolds. mdpi.comresearchgate.net This approach can overcome unfavorable thermodynamics, enabling hydrogen desorption at lower temperatures (e.g., 95 °C for AlH₃@CTF-bipyridine) and, in some cases, even partial rehydrogenation, which is typically irreversible for bulk alane. mdpi.comresearchgate.net

Doping Methods: Doping with certain elements or compounds can improve the thermal stability of AlH₃. mdpi.com Research suggests that the incorporation of transition metal catalysts and the presence of vacancies can play a favorable role in stabilizing alane clusters. iastate.edu

Other Chemical Treatments and Synthesis Modifications:

Silicol Treatment: In situ or subsequent treatment of alane with an alkyl or aryl silicol has been reported as a stabilization method. google.com

Controlled Synthesis Conditions: Modifying synthesis parameters, such as limiting the concentration of aluminum chloride (AlCl₃) and using an excess of hydride source (e.g., sodium hydride, NaH), can prevent the decomposition of alane into elemental aluminum and hydrogen, favoring the formation of the desired AlH₃ through stable intermediate alanates. iastate.edu

Storage Conditions: Maintaining the crystalline aluminum hydride product at a maximum temperature (e.g., about 70 °C) for an extended period (at least 4 months) prior to use can further improve its thermostability. google.com

Ligand Stabilization: The use of sterically demanding ligands, such as certain amidinate ligands, has shown promise in stabilizing highly reactive aluminum hydride complexes. ucl.ac.uk

These diverse strategies highlight the ongoing efforts to enhance the stability of this compound compounds, thereby expanding their potential for various applications, particularly in hydrogen storage and energetic materials.

Advanced Applications of Alumanuide Chemistry

Role in Synthetic Organic Chemistry as a Reducing Agent

Compounds containing the alumanuide anion, such as Lithium Aluminum Hydride (LAH) and Sodium Aluminum Hydride (SAH), are renowned for their potent reducing capabilities. They function by donating hydride ions (H⁻), facilitating the conversion of a wide array of functional groups wikipedia.org.

Reduction of Carbonyl Functional Groups (Esters, Carboxylic Acids, Aldehydes, Ketones)

Lithium Aluminum Hydride is a cornerstone reagent for the complete reduction of various carbonyl-containing compounds to their corresponding alcohols. It effectively converts esters, carboxylic acids, acyl chlorides, aldehydes, and ketones into primary or secondary alcohols wikipedia.orgfishersci.atnih.gov. This transformation is particularly significant for carboxylic acids and esters, as LAH provides a robust method for their reduction, a process that was historically more challenging wikipedia.org. Sodium Aluminum Hydride also serves as a reducing agent for carbonyl compounds smolecule.com.

Reduction of Nitrogen-Containing Functional Groups (Nitriles, Amides, Nitro Compounds, Imines, Oximes, Azides, Quaternary Ammonium (B1175870) Cations)

Beyond carbonyl compounds, this compound-containing reagents are highly effective in reducing a diverse range of nitrogen-containing functional groups. Lithium Aluminum Hydride is widely employed to convert amides, nitriles, nitro compounds, imines, and oximes into their respective amine derivatives wikipedia.orgfishersci.atnih.gov. Organic azides are also reduced to amines by LAH wikipedia.orgfishersci.at. Furthermore, LAH can reduce quaternary ammonium cations to tertiary amines wikipedia.org.

Investigations into Stereoselective and Chemoselective Reductions

While Lithium Aluminum Hydride is generally recognized for its strong, non-selective reducing power, research has explored methods to achieve greater selectivity in reductions involving this compound chemistry. The inherent reactivity of LAH often necessitates careful control of reaction conditions or the use of modified reagents to achieve chemoselectivity or stereoselectivity. For instance, LAH does not typically reduce simple alkenes or arenes, demonstrating a degree of chemoselectivity wikipedia.orgnih.gov. However, alkenes can be reduced in the presence of catalytic titanium tetrachloride (TiCl₄), and alkynes are reduced if an alcohol group is in proximity wikipedia.org. Notably, LAH reduces α,β-unsaturated ketones to allylic alcohols, showcasing a specific chemoselective pathway wikipedia.org. In the reduction of epoxides, LAH typically attacks the less sterically hindered end, leading to the preferential formation of secondary or tertiary alcohols, and epoxycyclohexanes are reduced to yield axial alcohols preferentially wikipedia.org.

Hydrogen Storage Technologies

The this compound anion, particularly in the form of Sodium Aluminum Hydride (NaAlH₄) and Lithium Aluminum Hydride (LiAlH₄), has garnered significant attention for its potential in hydrogen storage applications due to its ability to store and release hydrogen wikipedia.orgfishersci.atnih.govsmolecule.comfishersci.cawikipedia.org.

Analysis of Gravimetric and Volumetric Hydrogen Densities

Sodium Aluminum Hydride (NaAlH₄) has been extensively investigated as a material for reversible hydrogen storage wikipedia.org. It exhibits a notable gravimetric hydrogen density, capable of releasing up to 7.4 weight percent (wt%) of hydrogen when heated to 200 °C (392 °F) wikipedia.org. Lithium Aluminum Hydride (LiAlH₄) also represents a promising candidate for hydrogen storage, with studies exploring its potential for future fuel cell-powered vehicles fishersci.atnih.govfishersci.ca.

Table 1: Hydrogen Storage Capacities of this compound-Containing Compounds

| Compound | Gravimetric Hydrogen Density (wt%) | Conditions for Hydrogen Release |

| Sodium Aluminum Hydride | Up to 7.4% wikipedia.org | Heating to 200 °C wikipedia.org |

| Lithium Aluminum Hydride | Potential for storage fishersci.atnih.govfishersci.ca | Decomposes above 125 °C nih.gov |

Research on Reversible Hydrogen Storage Mechanisms

Research into the reversible hydrogen storage mechanisms of this compound-containing compounds, particularly NaAlH₄, is crucial for their practical implementation. Sodium Aluminum Hydride can reversibly release hydrogen gas upon heating smolecule.com. The hydrogen release from NaAlH₄ occurs through a multi-step decomposition pathway: initially, 3 NaAlH₄ decomposes to Na₃AlH₆ and aluminum, releasing hydrogen, followed by the further decomposition of Na₃AlH₆ to 3 NaH and aluminum, releasing additional hydrogen wikipedia.org. Both the release and uptake of hydrogen in NaAlH₄ are significantly catalyzed by the presence of titanium wikipedia.org.

To enhance the hydrogen storage capacity, reversibility, and kinetics of hydrogen release, various research approaches are being explored. These include doping the NaAlH₄ structure with other elements, such as titanium or magnesium, and synthesizing NaAlH₄ in nanostructured forms to improve its surface area and hydrogen interaction smolecule.com. Composite materials, combining NaAlH₄ with other substances like carbon nanotubes or metal-organic frameworks, are also under investigation to achieve improved hydrogen storage properties smolecule.com. Beyond these, aluminum hydride (alane, AlH₃), a related aluminum hydride, has been studied for hydrogen storage, with advancements in nanoconfinement techniques allowing for its regeneration at significantly lower hydrogen pressures (700 bar at 60 °C) compared to conventional processes (6,900 bar) pv-magazine.com.

Catalyst Design for Enhanced Dehydrogenation/Rehydrogenation Kinetics

The efficient storage and release of hydrogen are critical for a hydrogen-based energy economy, and alumanuides, particularly complex aluminum hydrides, are recognized as promising solid-state hydrogen storage materials due to their high hydrogen capacity mdpi.combac-lac.gc.ca. However, their practical application is often hindered by sluggish dehydrogenation and rehydrogenation kinetics mdpi.com. Significant research efforts are focused on designing catalysts to overcome these kinetic limitations.

The addition of various catalysts can significantly enhance the kinetics of hydrogen desorption from alumanuides. For instance, the incorporation of highly active titanium nitride (TiN) nanoparticles can remarkably reduce the onset dehydrogenation temperature of aluminum hydride (AlH₃) to 52.9 °C . This catalytic effect is attributed to the synergistic interaction of metal and non-metal components on active hydrogen, leading to improved low-temperature dehydrogenation kinetics . The apparent dehydrogenation activation energy of AlH₃ can be notably decreased from 130.86 kJ·mol⁻¹ to 86.69 kJ·mol⁻¹ with the addition of TiN .

Similarly, the dehydrogenation kinetics of lithium this compound (LiAlH₄) can be significantly improved by catalysts such as K₂NbF₇. The addition of 10 wt.% K₂NbF₇ to LiAlH₄ can reduce the decomposition activation energy from 104 kJ/mol to 80 kJ/mol for the first stage and from 112 kJ/mol to 86 kJ/mol for the second stage of hydrogen desorption frontiersin.org. This leads to a 30-fold increase in the hydrogen desorption rate, with approximately 3.2 wt.% H₂ released within 120 minutes at 90 °C, compared to undoped LiAlH₄ frontiersin.org. In situ formation of LiF, NbF₄, and potassium-containing phases are believed to act as boosters frontiersin.org.

Carbon-based materials, such as carbon nanotubes (CNTs), have also been explored as catalysts for accelerating dehydrogenation kinetics. For example, NaAlH₄ mixed with 8 mol% CNTs can achieve a reversible hydrogen gravimetric capacity of 4.2 wt.% with improved kinetic performance, potentially due to increased surface area mdpi.com.

Table 1: Impact of Catalysts on Dehydrogenation Kinetics of Alumanuides

| This compound Compound | Catalyst Added | Onset Dehydrogenation Temperature (°C) | Activation Energy Reduction (kJ·mol⁻¹) | Hydrogen Desorption Rate Enhancement | Reference |

| AlH₃ | TiN Nanoparticles | 52.9 | From 130.86 to 86.69 | Significant (improved low-temp kinetics) | |

| LiAlH₄ | K₂NbF₇ (10 wt.%) | Reduced from 147 to 90 (1st stage) | From 104 to 80 (1st stage); 112 to 86 (2nd stage) | 30 times faster (3.2 wt.% H₂ in 120 min at 90°C) | frontiersin.org |

| NaAlH₄ | Carbon Nanotubes | Not specified | Not specified | Improved kinetic performance | mdpi.com |

Catalytic Applications Beyond Stoichiometric Reduction

Historically, aluminum hydrides like lithium this compound (LiAlH₄) and diisobutylaluminum hydride (DiBAL-H) have been widely employed as stoichiometric reducing agents in organic synthesis uni-regensburg.deresearchgate.netwikipedia.org. However, recent advancements have transformed alumanuides into versatile catalysts, moving beyond their traditional stoichiometric roles to enable more efficient and sustainable chemical transformations uni-regensburg.denih.govresearchgate.net. This development is driven by the aim to utilize inexpensive H₂ gas as a stoichiometric reductant and to replace rare and toxic metal catalysts with more abundant main group elements like aluminum uni-regensburg.de.

Enhancement of Reaction Rates and Selectivity in Diverse Chemical Transformations

This compound-based catalysts demonstrate enhanced reaction rates and selectivity across various chemical transformations. Their catalytic ability is rooted in the defining reactivity of aluminum hydrides, often involving 1,2-hydroalumination of unsaturated π-systems or heterolytic activation of dihydrogen uni-regensburg.denih.govresearchgate.net.

Hydroboration: Aluminum hydrides have been transformed into versatile catalysts for the hydroboration of unsaturated multiple bonds, including alkynes and carbonyl compounds nih.govresearchgate.netresearchgate.net. For instance, a β-diketiminate-supported Al(III) hydride catalyst has shown excellent activity for the hydroboration of aldehydes and ketones researchgate.net. The mechanism often involves a σ-bond metathesis between pinacolborane (HBpin) and alkynyl aluminum intermediates nih.gov.

Hydrogenation: While stoichiometric aluminum hydride reagents are used for imine reductions, catalytic hydrogenation protocols employing aluminum compounds have emerged uni-regensburg.de. Ligated aluminum hydrides, such as those supported by N-heterocyclic imines (NHIs), have shown activity towards the hydrogenation of imines mdpi.com. The Lewis acidity of Al(III) and the activity of Al(III) hydrides in deprotonation and nucleophilic addition are crucial for these transformations researchgate.net.

CO₂ Reduction: Metal hydrides, including aluminum-doped magnesium hydride nano-catalysts, have demonstrated efficacy in the catalytic hydrogenation of carbon dioxide (CO₂) into value-added C1 chemicals like methane (B114726) (CH₄) mdpi.com. The basic nucleophilic H⁻ of the metal hydride can activate the acidic and electrophilic CO₂ mdpi.com. For example, Al-doped MgH₂ can achieve 27.1% CO₂ conversion and 88.4% CH₄ selectivity under specific reaction conditions mdpi.com.

Other Hydroelementation Reactions: Beyond hydroboration and hydrogenation, ligated aluminum hydrides are increasingly explored in other hydroelementation and dehydrocoupling catalysis researchgate.net.

Exploration of Heterogeneous and Homogeneous Catalysis

This compound chemistry spans both homogeneous and heterogeneous catalytic systems, offering diverse platforms for chemical synthesis.

Homogeneous Catalysis: In homogeneous catalysis, aluminum compounds, particularly soluble aluminum hydride complexes, act as catalysts in the same phase as the reactants. Recent advances have focused on the use of aluminum compounds in reactions such as hydroboration, hydroamination, copolymerization, CO₂ insertion reactions, hydrosilylation, and hydroacetylenation of carbodiimides d-nb.info. Some of these reactions exhibit comparable effects to transition metal catalysts d-nb.info. Examples include the use of specific aluminum hydride complexes for imine hydrogenation and alkyne hydroboration uni-regensburg.denih.govmdpi.com. The design of appropriate ligands at the central aluminum atom is crucial for activating substrates and regenerating active catalytic molecules in these systems researchgate.net.

Heterogeneous Catalysis: In heterogeneous catalysis, the aluminum-containing catalyst is in a different phase from the reactants, typically a solid catalyst interacting with liquid or gaseous reactants. While the provided search results primarily emphasize homogeneous applications of aluminum hydrides, the broader field of aluminum compounds in catalysis does include heterogeneous systems, often involving aluminum oxides as supports or components rsc.org. For instance, the concept of combining main group metal hydrides with heterogeneous metal surfaces (like Fe⁰) has been explored to boost hydrogenation activities, suggesting a cooperative effect between homogeneous and heterogeneous components researchgate.net.

Precursors for Advanced Materials Synthesis

Alumanuides serve as valuable precursors in the synthesis of a variety of advanced materials, leveraging their reactive hydride nature and the versatile chemistry of aluminum.

Preparation of Main Group and Transition Metal Hydrides

Aluminum hydrides, particularly alkali metal alumanuides, are crucial reagents for the preparation of other main group and transition metal hydrides through hydride transfer reactions wikipedia.orglibretexts.org.

Main Group Hydrides: The synthesis of various metal hydrides, including other alkali metal hydrides and their complexes, can be achieved using alumanuides. For example, lithium this compound (LiAlH₄) is prepared industrially by a salt metathesis reaction from sodium this compound (NaAlH₄) and lithium chloride (LiCl) wikipedia.org. This highlights the role of one this compound in synthesizing another.

Transition Metal Hydrides: Nucleophilic main group hydrides, such as borohydrides and aluminum hydrides, are effective in converting many transition metal halides and cations into their corresponding hydrides wikipedia.orglibretexts.org. These are often metathesis reactions wikipedia.org. For instance, the reaction of a transition metal halide (MLn X) with a nucleophilic hydride like LiBHEt₃ can yield a transition metal hydride (HMLn) wikipedia.org. Furthermore, the generation of Al(I) ligands from the dehydrogenation of aluminum dihydride precursors in the coordination sphere of a transition metal has been reported, showcasing the potential for forming heterobimetallic complexes rsc.org. These heterobimetallic complexes hold promise as precursors to materials and as new catalysts rsc.org.

Potential in Next-Generation Energy Storage Systems (Batteries, Supercapacitors)

Alumanuides and related aluminum compounds are gaining significant attention for their potential in next-generation energy storage systems, including batteries and supercapacitors.

Hydrogen Storage: Complex aluminum hydrides, such as MAlH₄ (where M = Li, Na, K, Cs), are considered among the most promising solid-state hydrogen storage materials due to their high hydrogen capacity mdpi.combac-lac.gc.ca. For example, aluminum hydride (AlH₃) itself has a high gravimetric H₂ capacity of 10.1 wt.% H and a hydrogen density of 1.48 g/cm³ bac-lac.gc.ca. The development of metal hydride-based hydrogen storage devices is crucial for stand-alone energy systems supported by renewable energy sources lneg.pt.

Batteries: Aluminum-based batteries are regarded as promising sustainable energy storage candidates due to the high abundance of aluminum, its low cost, and its high volumetric capacity (8046 mA h mL⁻¹, which is four times higher than Li-ion) researchgate.net. The involvement of a three-electron redox couple provides a high gravimetric capacity researchgate.net. While challenges exist with aqueous electrolytes (e.g., hydrogen evolution reaction), research is ongoing to develop non-aqueous and aqueous electrolytes for rechargeable aluminum-based energy storage systems researchgate.net. This compound-related complexes, such as Al(BH₄)₃·½(en), are being explored as potential novel electrolytes for Al³⁺-based batteries researchgate.net.

Supercapacitors: Metal hydrides also have potential as novel electrode materials for supercapacitors dicp.ac.cn. Supercapacitors are vital for energy storage systems that require high power density and rapid charge/discharge cycles, complementing batteries in various applications lneg.ptdicp.ac.cn. While supercapacitors may not store as much energy as batteries, they can supply large bursts of power, making them suitable for managing fluctuating renewable energy sources lneg.pt.

Table 2: Key Properties of Alumanuides in Energy Storage

| Energy Storage Application | This compound/Related Compound | Key Property/Advantage | Specific Data/Finding | Reference |

| Hydrogen Storage | AlH₃ | High gravimetric capacity | 10.1 wt.% H₂ | bac-lac.gc.ca |

| AlH₃ | High hydrogen density | 1.48 g/cm³ | bac-lac.gc.ca | |

| Batteries | Aluminum metal | High volumetric capacity | 8046 mA h mL⁻¹ | researchgate.net |

| Aluminum metal | Three-electron redox | High gravimetric capacity | researchgate.net | |

| Supercapacitors | Metal hydrides (general) | Electrode material | High power density | dicp.ac.cn |

Contributions to Aerospace and Automotive Material Development (e.g., High Thermal Stability Components)

While "this compound" compounds like lithium aluminum hydride (LiAlH₄) and sodium aluminum hydride (NaAlH₄) are not typically utilized as structural components requiring high thermal stability in aerospace and automotive industries, their unique properties contribute to these sectors in other significant ways. Lithium aluminum hydride, for instance, has been identified for its use as a propellant in aerospace applications researchgate.netsamaterials.com. The thermal stability of such propellants is crucial for safe handling, storage, and performance, with LiAlH₄ exhibiting appreciable decomposition at temperatures of 125 °C and above albemarle.comwikipedia.org.

In the context of automotive material development, specifically for advanced energy storage, LiAlH₄ and related compounds are being explored as anode materials for lithium-ion batteries due to their low weight and high specific capacity chemistryviews.org. However, their thermodynamic instability and challenges in regeneration pose hurdles for practical battery applications chemistryviews.org. Similarly, sodium aluminum hydride (NaAlH₄) has been extensively investigated for its potential in hydrogen storage, a critical area for future automotive and aerospace fuel systems wikipedia.orgresearchgate.netnih.govacs.orgaip.orgcurtin.edu.auproquest.comresearchgate.net. The thermal decomposition of NaAlH₄ typically occurs around 180-200 °C, and its stability under ambient conditions is a key research focus to enable its practical application wikipedia.orgresearchgate.netnih.gov. Efforts to improve the thermal stability and kinetics of hydrogen release/uptake in these materials often involve doping and nanoconfinement strategies nih.govacs.orgaip.orgcurtin.edu.auresearchgate.net.

It is important to note that the term "high thermal stability components" in aerospace and automotive contexts more commonly refers to traditional aluminum alloys (e.g., 2xxx and 7xxx series) and advanced aluminum matrix composites. These materials are specifically engineered for structural applications that demand retention of mechanical properties at elevated temperatures, with some alloys designed to withstand temperatures up to 200-350 °C wikipedia.orgsvsu.eduosti.govencyclopedia.pubresearchgate.netnasa.govmdpi.com. The contribution of "this compound" compounds in this area is primarily as energy-related materials rather than as direct structural elements.

Integration into Nanocomposites

Lithium aluminum hydride (LiAlH₄) and sodium aluminum hydride (NaAlH₄) have been successfully integrated into nanocomposite structures, primarily to enhance their properties for hydrogen storage and electrochemical applications.

Lithium Aluminum Hydride Nanocomposites: Research demonstrates that LiAlH₄ can be nanoconfined within various porous carbon scaffolds, such as nitrogen-doped carbon (NCMK-3), to significantly improve its thermodynamic stability and the reversibility of hydrogen storage researchgate.netresearchgate.netresearchgate.netosti.gov. This nanoconfinement approach helps overcome the inherent thermodynamic instability of bulk LiAlH₄, enabling regeneration under more practical conditions researchgate.netosti.gov. Furthermore, LiAlH₄ has been incorporated into nanocomposite electrodes for lithium-ion batteries by mixing it with tin oxide and silicon oxide, aiming to leverage its high specific capacity for energy storage devices chemistryviews.orgeurekalert.org.

Sodium Aluminum Hydride Nanocomposites: Similar to LiAlH₄, sodium aluminum hydride (NaAlH₄) has been integrated into nanocomposites to address its slow hydrogen desorption kinetics and limited reversibility. Nanoconfinement of NaAlH₄ within a graphene oxide framework (GOF) has been shown to significantly enhance its hydrogen storage kinetics and improve its oxidative stability when exposed to ambient conditions nih.gov. Studies on carbon nanofiber-supported NaAlH₄ have revealed that reducing particle size to the nanoscale (e.g., 2-10 nm) dramatically lowers the hydrogen desorption temperatures and improves the pressures required for reloading hydrogen acs.org. Mechanical milling processes are also employed to prepare catalytically enhanced NaAlH₄ nanocomposites, often involving doping with transition metals like titanium, to optimize their hydrogen storage performance by influencing the distribution of the catalytic phase aip.orgresearchgate.net. Both LiAlH₄ and NaAlH₄ have been investigated as hydrogen generation/storage substrates in nanocomposites synthesized via ball milling uj.ac.za.

The integration of these "this compound" compounds into nanocomposites is a key strategy for tailoring their properties, particularly for energy storage applications, by controlling particle size, enhancing stability, and improving reaction kinetics.

Table 1: Properties of this compound Nanocomposites for Hydrogen Storage

| Compound | Nanocomposite Host | Key Improvement | Hydrogen Storage Capacity (wt%) | Desorption Temperature Range | Source |

| LiAlH₄ | N-doped Carbon | Thermodynamic stability, reversibility | 10.6 (theoretical) | 126-240 °C | researchgate.netresearchgate.netosti.gov |

| NaAlH₄ | Graphene Oxide Framework (GOF) | Enhanced kinetics, oxidative stability | 7.4 (theoretical) | ~180-400 °C | nih.gov |

| NaAlH₄ | Carbon Nanofibers | Lower desorption temp., improved reloading pressure | 5.6 (cyclable) | 70-186 °C (size-dependent) | acs.org |

Energetic Materials and Propellant Additives

"this compound" compounds and related aluminum hydrides play crucial roles as energetic materials and propellant additives, particularly in solid rocket propellants.

Lithium Aluminum Hydride (LiAlH₄) : LiAlH₄ is recognized for its use as a propellant researchgate.netsamaterials.com. Its reactivity and hydrogen content contribute to its energetic potential. Studies have shown that LiAlH₄ can strongly interact with other energetic materials, such as RDX (cyclotrimethylenetrinitramine), during thermal decomposition. The presence of LiAlH₄ significantly decreases the decomposition peak temperature of RDX (from 239.8 °C to approximately 166.4 °C), leading to explosive decomposition and altering the decomposition pattern. This interaction is attributed to the active hydrogen from melted LiAlH₄ reacting with the nitro-oxygen of RDX researchgate.net.

Aluminum Hydride (AlH₃) : Alpha-aluminum hydride (α-AlH₃), a related aluminum hydride, is considered an excellent high-energy additive for solid propellants curtin.edu.auunipv.it. It possesses a high hydrogen content (10.8 wt%) and high energy density (around 40 MJ/kg), along with a low decomposition temperature and good combustion performance curtin.edu.auunipv.it. When α-AlH₃ replaces aluminum powder—a widely used metallic fuel—in conventional ammonium perchlorate/hydroxyl-terminated polybutadiene (B167195) (AP/HTPB)-based rocket propellants, it can theoretically increase the specific impulse by 10% and decrease the flame temperature by 5% curtin.edu.au.

However, the practical application of α-AlH₃ is hindered by its poor thermal stability and hygroscopicity curtin.edu.auunipv.itrsc.org. To overcome these limitations, research focuses on enhancing its stability. A facile method involves coating the α-AlH₃ surface with an organic layer, such as vinyltrimethoxysilane (B1682223) (A171). This coating results in an α-AlH₃@A171 composite with significantly improved thermal stability and reduced hygroscopic properties. For instance, at 100 °C, α-AlH₃@A171 required 561.5 minutes to lose 1% mass, demonstrating excellent stability. Additionally, its activation energy increased by 4.32 kJ mol⁻¹, and its resistance to water erosion improved, with the hydrophobic angle increasing from 24.23° to 96.94° unipv.itrsc.org. The hygroscopic weight gain of coated α-AlH₃ was notably lower (0.89%) compared to uncoated α-AlH₃ (23.1%) after 30 days at 30 °C and 80% relative humidity unipv.it. These advancements are crucial for the safe and effective integration of aluminum hydrides into solid propellants.

Sodium Aluminum Hydride (NaAlH₄) : While NaAlH₄ is predominantly studied for its hydrogen storage capabilities, its ability to reversibly release significant amounts of hydrogen (up to 7.4 wt% when heated to about 200 °C) positions it as a promising material for hydrogen fuel cells wikipedia.orgresearchgate.netnih.govproquest.comresearchgate.net. This application is directly relevant to the broader field of energetic materials, providing a clean energy source for various platforms.

Table 2: Energetic Properties and Stability of this compound and Related Hydrides

| Compound | Primary Role in Energetic Materials/Propellants | Hydrogen Content (wt%) | Decomposition/Operating Temperature | Key Challenges & Improvements | Source |

| LiAlH₄ | Propellant, sensitizer (B1316253) for other energetic materials | 10.62 (theoretical) | Appreciable decomposition at 125 °C; sensitizes RDX decomposition below 200 °C | Metastability; interaction with other energetic compounds | researchgate.netsamaterials.comalbemarle.comwikipedia.org |

| α-AlH₃ | High-energy additive for solid propellants | 10.8 | Low decomposition temperature (inherent); improved stability with coating (e.g., 561.5 min to lose 1% mass at 100 °C for coated) | Poor thermal stability and hygroscopicity; improved by surface coating | curtin.edu.auunipv.itrsc.org |

| NaAlH₄ | Hydrogen storage for fuel cells (energy source) | 7.4 (cyclable) | ~180-200 °C (hydrogen release) | Slow kinetics, limited reversibility, ambient stability; improved by doping and nanoconfinement | wikipedia.orgresearchgate.netnih.govacs.orgaip.orgcurtin.edu.auproquest.comresearchgate.net |

Sustainable Chemistry and Environmental Considerations in Alumanuide Research

Green Synthesis Approaches for Alumanuide Derivatives

Traditional synthesis methods for this compound derivatives often involve energy-intensive processes or the use of hazardous reagents. For instance, the commercial manufacture of Lithium Aluminum Hydride (LiAlH4) has historically relied on the reaction of lithium hydride (LiH) with anhydrous aluminum chloride (AlCl3) in an aprotic solvent like diethyl ether mdpi.com. This method is considered inherently expensive due to its stoichiometry . A more economically preferred method for large-scale production of LiAlH4 involves a salt metathesis reaction using sodium aluminum hydride (NaAlH4) and lithium chloride (LiCl) mdpi.com.

Efforts towards greener synthesis approaches for this compound derivatives are emerging. Sigma-Aldrich, for example, identifies Lithium Aluminum Hydride as a "Greener Alternative Product" emphasizing characteristics like "Design for Energy Efficiency," indicating a move towards more sustainable production methods .

For Sodium Aluminum Hydride (NaAlH4), direct synthesis from its constituent elements—sodium (Na), aluminum (Al), and hydrogen (H2)—under high pressure and temperature is a common method, often facilitated by catalysts such as triethylaluminum (B1256330) or titanium researchgate.net. More environmentally benign approaches include mechanochemical synthesis, specifically ball milling. This solid-state method allows for the direct synthesis of NaAlH4 from sodium hydride (NaH) and aluminum powder, sometimes co-doped with catalysts like CeCl3 or KH, under hydrogen pressure at room temperature mdpi.com. This mechanochemical route has shown promise for producing alane (AlH3), a related aluminum hydride, in quantitative yields while suppressing the formation of unwanted elemental aluminum, showcasing a "benign synthesis" pathway iastate.edu.

The application of this compound derivatives in green chemistry is also noteworthy. For instance, Lithium Aluminum Hydride can be used catalytically in certain organic syntheses, requiring only minute quantities of the reagent and significantly reducing the generation of lithium and aluminum waste fau.eu. Furthermore, LiAlH4 has been utilized in the green synthesis of graphite (B72142) from carbon dioxide at ultralow temperatures, highlighting its role in broader sustainable chemical processes nih.gov.

Table 1: Comparison of Synthesis Approaches for this compound Derivatives

| Compound | Synthesis Method | Key Reactants | Conditions | Green Aspects / Considerations |